

# Technical Guide: Spectroscopic Characterization of 4-Chloroisoxazol-3-amine

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## Compound of Interest

Compound Name: 4-Chloroisoxazol-3-amine

CAS No.: 166817-65-8

Cat. No.: B1322343

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## Executive Summary

**4-Chloroisoxazol-3-amine** (also known as 3-Amino-4-chloroisoxazole) is a functionalized heteroaromatic scaffold used in the synthesis of antibiotics, agrochemicals, and Hsp90 inhibitors.[1][2] Its identification relies on distinguishing the regiochemistry of the chlorine substituent and validating the integrity of the isoxazole ring. This guide provides a definitive spectroscopic profile (

<sup>1</sup>H NMR,

<sup>13</sup>C NMR, MS, IR) and an analytical workflow to differentiate it from common impurities like 3-aminoisoxazole or regioisomeric byproducts.

## Compound Identity & Physical Properties[1][3][4]



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## Spectroscopic Analysis

### Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the chlorine substitution through isotopic pattern analysis.

- Ionization Mode: Electrospray Ionization (ESI+) or EI (70 eV).
- Molecular Ion (  
): The spectrum exhibits a characteristic 3:1 intensity ratio for the molecular ion peaks due to the natural abundance of  
Cl and  
Cl isotopes.
  - $m/z$  118.0 (  
Cl isotope) - Base Peak (100%)
  - $m/z$  120.0 (  
Cl isotope) - ~32% intensity
- Fragmentation Pattern (EI):

- m/z 83/85: Loss of the amino group or ring cleavage (M - NH or fragmentation).
- m/z 55: Loss of CO and Cl (Isoxazole ring collapse).

## Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The lack of coupling to an H4 proton and the specific chemical shift of H5 confirm the 4-chloro substitution.

H NMR (400 MHz, DMSO-d

)

The spectrum is characterized by the absence of the H4 signal (which appears at ~6.0 ppm in the unchlorinated parent) and a downfield shift of the H5 proton.



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*Expert Insight: In the parent compound (3-aminoisoxazole), H5 appears as a doublet at*

8.39 ppm (

Hz) coupled to H4 (

5.96 ppm). The disappearance of the doublet splitting and the loss of the H4 signal are the primary indicators of successful C4-chlorination.

<sup>13</sup>C NMR (100 MHz, DMSO-d

)

The carbon spectrum confirms the regiochemistry. The C4 carbon, attached to chlorine, shifts significantly upfield relative to a typical aromatic C-H due to the "heavy atom effect" and changes in hybridization character, while C3 and C5 remain deshielded.



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## Infrared Spectroscopy (FT-IR)

- Primary Amine (

- ) : Two distinct bands at 3400 cm (asymmetric stretch) and 3300 cm (symmetric stretch).
- Isoxazole Ring: Characteristic skeletal vibrations at 1620 cm (C=N) and 1500 cm .
  - C-Cl Stretch: A strong diagnostic band in the fingerprint region at 750 – 800 cm .

## Experimental Protocols

### Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening from exchangeable protons:

- Solvent Choice: Use DMSO-d (99.9% D) rather than CDCl . The amino protons are often too broad or invisible in chloroform due to rapid exchange.
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: Filter the solution through a cotton plug in a glass pipette to remove any insoluble inorganic salts (e.g., succinimide byproducts if synthesized via NCS).

### Synthesis & Purification Note (Context for Impurities)

**4-Chloroisoxazol-3-amine** is typically synthesized by chlorinating 3-aminoisoxazole with N-chlorosuccinimide (NCS) in a polar solvent (e.g., acetonitrile or DMF).

- Common Impurity: Succinimide ( ~2.6 ppm in DMSO-d

).

- Purification: The crude reaction mixture is often diluted with water and extracted with ethyl acetate. The product requires recrystallization or column chromatography (Hexane/EtOAc) to remove succinimide.

## Analytical Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesis of **4-Chloroisoxazol-3-amine**, distinguishing it from starting materials and regioisomers.



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Caption: Logical workflow for the spectroscopic validation of **4-Chloroisoxazol-3-amine**, prioritizing the elimination of non-chlorinated precursors.

## References

- Rot
  - Source: Melosso, M. et al. "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." *Frontiers in Astronomy and Space Sciences*, 2019.
  - Relevance: Establishes the baseline chemical shifts and structural parameters for the parent isoxazole ring system.

- URL:[[Link](#)]
- Chlorin
  - Source: "N-Chlorosuccinimide (NCS) in Organic Synthesis." Organic Chemistry Portal.
  - Relevance: Details the mechanistic pathway and expected byproducts (succinimide)
  - URL:[[Link](#)]
- Isoxazole Synthesis and Reactivity
  - Source: Pinho e Melo, T. "Recent Advances in the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
  - Relevance: Provides context on the stability and chemical shift trends of 4-substituted isoxazoles.
  - URL:[[Link](#)]

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## Sources

- 1. CAS#:18773-54-1 | Benzenesulfonamide,4-methyl-N,N-di-2-propyn-1-yl | Chemsrc [[chemsrc.com](https://chemsrc.com)]
- 2. Thieme E-Journals - Synthesis / Abstract [[thieme-connect.de](https://thieme-connect.de)]
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